molecular formula C12H16N2O4 B2411048 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid CAS No. 473924-63-9

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid

Cat. No.: B2411048
CAS No.: 473924-63-9
M. Wt: 252.27
InChI Key: XOYAJAPRHQNEMS-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-6-8(10(15)16)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYAJAPRHQNEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473924-63-9
Record name 2-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid
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Preparation Methods

Reaction Conditions and Parameters

The oxidation employs a vanadia-based catalyst supported on titanium dioxide, with antimony trioxide as a metalloid additive. Key parameters include:

Parameter Value/Range
Catalyst composition V₂O₅/TiO₂/Sb₂O₃ (1:5–15:0.1–0.5 molar ratio)
Temperature 250–290°C
Oxygen:substrate ratio 15–30:1
Water:substrate ratio 30–60:1
Reactor type Fixed bed

The reaction proceeds via vapor-phase oxidation, where 2-cyano-4-methylpyridine, water, and air are fed into a reactor packed with the catalyst. The product, 2-cyano-pyridine-4-carboxylic acid, is isolated by scrubbing the reactor effluent with a solvent (e.g., water or ethanol), followed by activated carbon treatment and crystallization. This method achieves high purity (>95%) and yield, critical for subsequent steps.

Reduction of the Cyano Group to Aminomethyl

The conversion of the 2-cyano group to an aminomethyl moiety is achieved through catalytic hydrogenation. The methodology outlined in PMC4007959 utilizes Raney Nickel under hydrogen or hydrazine hydrate as a hydrogen source.

Hydrogenation Protocol

  • Catalyst : Raney Nickel (5–10% w/w relative to substrate)
  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : 50–100°C
  • Pressure : 1–5 atm H₂ (or stoichiometric hydrazine hydrate)
  • Reaction time : 6–24 hours

The reduction proceeds quantitatively, yielding 2-aminomethyl-pyridine-4-carboxylic acid. Notably, the use of hydrazine hydrate enhances reaction efficiency by avoiding high-pressure hydrogenation equipment.

Protection of the Amine with a Boc Group

The primary amine generated in the previous step is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent synthetic steps. This protection is accomplished using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Boc Protection Reaction

  • Reagents : Boc₂O (1.2 equiv), triethylamine (1.5 equiv)
  • Solvent : Dichloromethane (DCM) or THF
  • Temperature : 0°C to room temperature
  • Reaction time : 4–12 hours

The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming the protected derivative. After quenching with water, the product is extracted into an organic solvent (e.g., ethyl acetate) and purified via recrystallization or column chromatography. Yields typically exceed 85%.

Alternative Synthetic Routes and Optimization

Ester Intermediate Pathway

An alternative route involves synthesizing the methyl ester of 2-cyano-pyridine-4-carboxylic acid prior to reduction and protection:

  • Esterification : Treat 2-cyano-pyridine-4-carboxylic acid with methanol and sulfuric acid to form methyl 2-cyano-pyridine-4-carboxylate.
  • Reduction : Hydrogenate the cyano group as described above.
  • Boc protection : Protect the amine to yield methyl 2-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylate.
  • Ester hydrolysis : Hydrolyze the methyl ester using lithium hydroxide (LiOH) in THF/water (1:1) at 50°C for 6 hours.

This pathway avoids potential side reactions during the oxidation step but introduces additional purification steps.

Catalytic and Process Optimization

  • Catalyst bed design : The patent emphasizes multi-layered catalyst packing (e.g., inert alumina) to maintain a uniform temperature profile, enhancing reaction efficiency.
  • Recycling : Unreacted alkyl pyridine and solvents are recycled, reducing waste and cost.

Analytical Validation and Quality Control

Critical quality attributes are verified using:

  • NMR spectroscopy : Confirms Boc group incorporation (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid presence (δ ~12–13 ppm).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity >98%.
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 281.3 ([M+H]⁺ for C₁₃H₁₇N₂O₄).

Industrial-Scale Considerations

The patent highlights scalability through:

  • Continuous flow reactors : Enable high-throughput production.
  • Automated temperature control : Mitigates exothermic risks during oxidation.
  • Solvent recovery systems : Minimize environmental impact.

Challenges and Mitigation Strategies

  • Cyano group stability : High-temperature oxidation may risk cyano degradation. However, the patent’s conditions selectively oxidize methyl groups without affecting cyano functionalities.
  • Amine sensitivity : The Boc group prevents amine oxidation during storage and handling.

Chemical Reactions Analysis

Types of Reactions: 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid involves its ability to act as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in various biochemical and chemical reactions. This selective deprotection is crucial in multi-step synthesis processes where the amine needs to be protected from undesired reactions .

Comparison with Similar Compounds

  • 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
  • 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-5-carboxylic acid
  • 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-6-carboxylic acid

Comparison: While these compounds share the Boc-protected amine and pyridine ring, they differ in the position of the carboxylic acid group. This positional difference can significantly impact their chemical reactivity and applications. 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its interaction with other molecules and its suitability for certain applications .

Biological Activity

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid, also known as Boc-amino-methyl-pyridine-4-carboxylic acid, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects, supported by case studies and research findings.

  • Molecular Formula : C12H19N3O4
  • Molecular Weight : 269.30 g/mol
  • CAS Number : 1404735-99-4

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies indicate that certain pyridine derivatives can inhibit the growth of various bacterial strains. A review highlighted that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Antiviral properties have been observed in several pyridine-based compounds. A study focusing on β-amino acid moieties found that specific pyridine derivatives exhibited antiviral activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) . The compound's structure allows for interactions with viral enzymes, potentially inhibiting their activity.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, the compound may also possess anti-inflammatory effects. Research indicates that pyridine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various pyridine derivatives, including compounds related to this compound. The results showed that these compounds could significantly reduce viral replication in cell cultures infected with TMV, demonstrating a protective effect at concentrations as low as 500 μg/mL .

Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of a series of pyridine derivatives was assessed against a panel of bacterial strains. The findings indicated that certain modifications to the pyridine ring enhanced antibacterial potency, suggesting that structural variations could optimize biological activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can significantly impact the compound's biological properties.
  • Steric Hindrance : The size and position of substituents on the pyridine ring can affect binding affinity to biological targets.
CompoundActivity TypeIC50 (µM)Reference
A-87380Neuraminidase inhibitor19
A-192558Antiviral against TMV500
Compound XAntibacterial against E. coli<10

Q & A

Basic Questions

Q. What are the key structural features of 2-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid, and how do they influence its reactivity?

  • Answer : The compound contains three critical functional groups:

  • tert-Butoxycarbonyl (Boc) group : Protects the amine moiety, enhancing solubility and stability during synthetic steps. Acidic conditions (e.g., trifluoroacetic acid) cleave this group .
  • Pyridine ring : Aromatic heterocycle with electron-withdrawing effects, directing electrophilic substitution to specific positions (e.g., meta to the carboxylic acid).
  • Carboxylic acid : Enables salt formation, conjugation to other molecules (e.g., via amide bonds), and hydrogen bonding in biological systems.
    Structural analogs with similar Boc-protected amines and pyridine cores show predictable reactivity in nucleophilic acyl substitutions and metal-catalyzed cross-couplings .

Q. How can the Boc protecting group be selectively removed without degrading the pyridine ring or carboxylic acid functionality?

  • Method : Use 4 M HCl in dioxane or 50% trifluoroacetic acid (TFA) in dichloromethane at 0–25°C for 1–4 hours. The Boc group is acid-labile, while the pyridine ring and carboxylic acid remain intact under these conditions. Monitor reaction progress via TLC (Rf shift) or LC-MS (loss of +100 Da fragment corresponding to Boc removal) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the [(tert-butoxy)carbonyl]amino methyl group onto the pyridine ring?

  • Approach :

  • Mitsunobu Reaction : Couple tert-butyl (hydroxymethyl)carbamate to a pyridine precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Reductive Amination : React pyridine-4-carbaldehyde with Boc-protected amine in the presence of NaBH3CN or STAB (NaBH(OAc)3).
  • Solid-Phase Synthesis : Immobilize the pyridine core on resin, perform Boc deprotection/alkylation cycles, and cleave the product.
    • Validation : Compare 1^1H NMR shifts of the methylene group (δ ~3.8–4.2 ppm) and Boc tert-butyl protons (δ ~1.4 ppm) to confirm successful functionalization .

Q. How can NMR spectroscopy resolve regioisomeric ambiguities during synthesis?

  • Analysis :

  • 1^1H NMR : The methylene group (–CH2–NHBoc) shows a triplet (J ≈ 5–6 Hz) due to coupling with the adjacent NHBoc proton. Regioisomers lacking this coupling pattern can be excluded.
  • 13^{13}C NMR : The carbonyl carbon of the Boc group resonates at δ ~155 ppm, while the pyridine C-4 carboxylic acid appears at δ ~170 ppm. Deviations indicate incorrect substitution .

Q. What computational methods predict the compound’s solubility and stability under varying pH conditions?

  • Tools :

  • COSMO-RS : Predicts solubility in solvents like DMSO, water, or ethanol based on charge distribution.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess protonation states of the pyridine nitrogen (pKa ~2–3) and carboxylic acid (pKa ~4–5).
    • Experimental Validation : Compare predicted solubility with HPLC-measured logP values. For stability, perform accelerated degradation studies at pH 2–9 .

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